molecular formula C7H8BrN B051990 4-Bromo-N-methylaniline CAS No. 6911-87-1

4-Bromo-N-methylaniline

Cat. No. B051990
CAS RN: 6911-87-1
M. Wt: 186.05 g/mol
InChI Key: AYVPVDWQZAAZCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Bromo-N-methylaniline, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been efficiently achieved through Suzuki cross-coupling reactions. This method involves the reaction of 4-bromo-2-methylaniline with various boronic acids in the presence of palladium catalysts, resulting in considerable yields and showcasing the compound's versatility in forming structurally diverse analogs with potential for nonlinear optical applications and reactivity studies (Rizwan et al., 2021).

Molecular Structure Analysis

The molecular structure of 4-Bromo-N-methylaniline derivatives has been extensively studied using techniques such as X-ray diffraction and Density Functional Theory (DFT). These studies provide insights into the compound's geometry, molecular electrostatic potential, and frontier molecular orbitals, aiding in the understanding of its reactivity and properties. For instance, spectroscopic and XRD analyses have elucidated the structural characteristics of related bromoaniline compounds, offering a foundation for further functionalization and application exploration (Demircioğlu et al., 2019).

Chemical Reactions and Properties

4-Bromo-N-methylaniline undergoes various chemical reactions, including bromination, diazotization, and coupling reactions, which lead to a wide array of functionalized products. These reactions are fundamental in organic synthesis, allowing for the modification and customization of the molecule's chemical structure to achieve desired physical and chemical properties. For example, the diazotization-Sandmeyer reaction has been applied to synthesize 4-bromo-2-chlorotoluene, demonstrating the compound's utility in generating halogenated aromatics with specific substitution patterns (Xue Xu, 2006).

Scientific Research Applications

  • Synthesis of Non-Linear Optical Materials :

    • A study synthesized analogs of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline using Suzuki cross-coupling reactions, exploring their non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).
  • Metabolic Studies in Liver Microsomes :

    • Research investigated the metabolism of 2-halogenated 4-methylanilines in rat liver microsomes, identifying products from side-chain C-hydroxylation and N-hydroxylation, and assessing the influence of different halogen substituents on the metabolic rate (Boeren et al., 1992).
  • Application in Suzuki Coupling Approach :

    • The compound was used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Palladium/Catalyst-Mediated Suzuki Coupling approach (Ennis et al., 1999).
  • Synthesis of Fluorescent Monomers for Biomedical Applications :

    • A study synthesized 4-Methylamino-N-allylnaphthalimide, a fluorescent monomer, using a reaction that involves 4-bromo-N-methylaniline for the specific uptake and recognition of creatinine, a marker for kidney function (Syu et al., 2010).
  • Synthesis of Bromoaromatic Compounds :

    • 4-Bromo-N-methylaniline was utilized in the synthesis of 4-Bromo-2-chlorotoluene, highlighting an improved method for diazotization and Sandmeyer reaction (Xu, 2006).
  • Continuous and Homogeneous Synthesis :

    • The compound was used in the continuous, homogeneous synthesis of 4-bromo-3-methylanisole in a modular microreaction system, which is crucial for synthesizing black fluorane dye for thermal papers (Xie et al., 2020).
  • Study of Schiff Bases and Metal Ion Reactions :

    • Schiff bases derived from 3-bromo-4-methyl aniline were synthesized and characterized for their biological activity and potentiometric studies with various metal ions (Upadhyay et al., 2020).
  • Investigations in Electrochemical Oxidation :

    • The electrochemical oxidation of 4-bromoaniline and its derivatives was studied, providing insights into their reaction mechanisms and potential applications (Arias et al., 1990).

Safety And Hazards

4-Bromo-N-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPVDWQZAAZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219170
Record name Benzenamine, 4-bromo-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methylaniline

CAS RN

6911-87-1
Record name Benzenamine, 4-bromo-N-methyl-
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Record name Benzenamine, 4-bromo-N-methyl-
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Record name 4-Bromo-N-methylaniline
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Synthesis routes and methods I

Procedure details

To a stirred 2M solution of borane methyl sulfide complex in THF (580 mL, 1.16 mol) at 0° C. was slowly added a solution of N-(4-bromo-phenyl)-formamide (Example 1, Step (1), 93 g., 0.465 mol) in 280 mL of THF so that the temperature of the solution did not rise above 5° C. Once the addition of the formanilide was complete, the reaction was brought to reflux and stirred for 3 hours. The reaction was then cooled to 0° C. and 190 mL of methanol was added slowly to control the frothing of the reaction. Then hydrogen chloride gas was bubbled into the solution until the pH was approximately 2. The solvents were removed in vacuo to afford a solid. The solid was dissolved in water and the pH was raised to 10, and the solution was extracted twice with ethyl ether. The combined ether extracts were washed twice with brine and dried over sodium sulfate. Removal of the ether solvent afforded 85.5 grams (98.8%) of (4-bromo-phenyl)-methyl-amine. The spectral properties of the oil were consistent with the desired material. High performance liquid chromatography (“HPLC”) analysis revealed that the oil was greater than 95% of 4-bromophenyl-N-methylaniline. This material was used in the next step without purification. Step (3): 7-Bromo-4-methyl-1,1-dioxo-1,4-dihydro-2H-1l6-benzo[1,2,4]thiadiazin-3-one
[Compound]
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Synthesis routes and methods II

Procedure details

Tert-butyl 4-bromophenylcarbamate (5.5 g, 20.21 mmol) was dissolved in THF, Lithium aluminum hydride (2.301 g, 60.63 mmol) was added and it was stirred at 60° C. overnight. Then it was quenched by EA, followed by H2O, concentrated and CH2Cl2 and 1M NaOH was added in, washed with CH2Cl2, extracted with CH2Cl2, dried over Na2SO4, concentrated, purified by flash chromatography (PE: EA=40:3) to give 2.1 g yellow oil.
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Synthesis routes and methods III

Procedure details

A solution of 179 g of bromine in 120 ml of acetic acid was added at less than 40° C. over 45 minutes under an inert atmosphere to a mixture of 120 g of N-methyl-aniline and 600 ml of acetic acid and the mixture was stirred for 75 minutes and then was cooled to room temperature and poured into a mixture of ice and water. The pH of the mixture was adjusted to 10 by addition of sodium hydroxide and the mixture was extracted with methylene chloride. The organic phase was washed with aqueous saturated sodium chloride solution, dried and evaporated to dryness under reduced pressure to obtain 213 g of N-methyl-4-bromo-aniline.
Quantity
179 g
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120 g
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120 mL
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600 mL
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Synthesis routes and methods IV

Procedure details

10.7 g N-methylaniline (XXI), 32.1 g tetrabutylammonium bromide [(C4H9)4N+Br31]and 100 ml methylene chloride (CH2Cl2) were placed in a three-necked flask and cooled down to 0° C. with iced saline. 15.8 g bromine (Br2) was dropped slowly with stirring and was stirred for 4 hours while maintaining at 0° C. The temperature was allowed to raise to room temperature and saturated sodium carbonate solution was dropped slowly till evolution of carbon dioxide is ceased. Water layer was separated and extracted with methylene chloride for three times. The organic layers were combined and dried over anhydrous sodium sulfate. Methylene chloride was evaporated to yield 26 g 4-bromo-N-methylaniline (XXII).
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10.7 g
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32.1 g
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100 mL
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15.8 g
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Synthesis routes and methods V

Procedure details

To a solution of N-(4-Bromo-phenyl)-formamide D32a (8.2 g, 41 mmol) in dry THF (100 mL) was added BF3.Et2O (8.2 mL, 61 mmol). The mixture was heated to reflux and BH3. THF (103 mL, 103 mmol) added dropwise, the mixture was heated for a further 2 hours. After cooling to room temperature concentrated HCl (100 mL) was added and the mixture stirred for one hour. The pH of the mixture was adjusted to pH 13 using concentrated NaOH. Extraction with ether, drying over MgSO4 and evaporating to dryness gave the subtitled compound as light brown oil (7.58 g). MH+ 186/188. 1H NMR δ (CDCl3) 2.81 (3H, s), 3.63-3.78 (1H, br.s), 6.43-6.52 (2H, d), 7.22-7.30 (2H, d).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-N-methylaniline
Reactant of Route 2
4-Bromo-N-methylaniline
Reactant of Route 3
4-Bromo-N-methylaniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-methylaniline
Reactant of Route 5
4-Bromo-N-methylaniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-methylaniline

Citations

For This Compound
103
Citations
MB Smith, L Guo, S Okeyo, J Stenzel, J Yanella… - Organic …, 2002 - ACS Publications
… N-Methylaniline gave an 83% yield of 4-bromo-N-methylaniline. Acetanilide gave a 58% yield of the 4-bromo derivative, 14b without formation of other isomers. …
Number of citations: 51 pubs.acs.org
G Renner - Naunyn-Schmiedeberg's Archives of Pharmacology, 1975 - Springer
… ) into 4-bromo-N,Iq-dimethylaniline, 4-bromo-N-methylaniline, and 2-dimethylamino-5-bromo-… -5-bromo-phenol and 4-bromo-N-methylaniline. The products were isolated and identified, …
Number of citations: 2 link.springer.com
GH Penner - 1984 - mspace.lib.umanitoba.ca
1. Conformational analysis of N-Ąnethylanílíne (a) ínfrared spectroscopy..(b) mícrowave spectroscopy..(c) photoelectron spectroscopy (d) nuclear magnetíc resonance spectroscopy........…
Number of citations: 5 mspace.lib.umanitoba.ca
Y Liu, Y Yan, D Xue, Z Wang, J Xiao, C Wang - ChemCatChem, 2020 - Wiley Online Library
… product N-(4-bromophenyl)-N-methylformamide (3 a) was formed with 56 % isolated yield, along with 38 % isolated yield of the demethylated product 4-bromo-N-methylaniline (4 a), …
C Ai-Jan, C Xiao-Rong, CY Mou - MRS Online Proceedings Library …, 2009 - cambridge.org
… Under the same conditions, the conversion of N-methylaniline using the recovered catalyst decreased from 100% to 57% after three reuse runs, and only 4-bromo- N-methylaniline was …
Number of citations: 1 www.cambridge.org
AI Vokin, LP Oznobikhina, AM Shulunova… - Russian journal of …, 2005 - Springer
… b, we used published data on the solvent effect on the nNH frequency in the IR spectra of 4-cyano-N-methylaniline VII, 4-carboxymethyl-N-methylaniline VIII, 4-bromo-N-methylaniline IX…
Number of citations: 1 link.springer.com
V Gómez-Pérez, JI Manzano… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… Nevertheless, compounds VGP-106 and VGP-118, which have a 4-(4-bromo-N-methylaniline)pyridinium group as the cationic head, exhibit significantly higher activity against L. …
Number of citations: 27 journals.asm.org
Y Zhang, H Zhang, K Gao - Organic Letters, 2021 - ACS Publications
… (8) Notably, the reaction of 4-bromo-N-methylaniline could be performed on a gram scale to produce 2g in 89% yield. The present methylation of anilines was also applicable to …
Number of citations: 11 pubs.acs.org
BJ Marquis, HP Louks, C Bose, RR Wolfe, SP Singh - Chromatographia, 2017 - Springer
… Brominated derivatization agents 4-BNMA, 3-methyl-N-methylbenzylamine (3-BNMA), and 4-bromo-n-methylaniline (4-BMA) were purchased from Sigma Aldrich and 2-(4-Bromophenyl)…
Number of citations: 35 link.springer.com
D Yang, P Hu, Y Long, Y Wu, H Zeng… - Beilstein Journal of …, 2009 - beilstein-journals.org
… Its configuration was assigned as (1S,2S), and the hydroxyl group and 4-bromo-N-methylaniline group are in a trans relationship (Figure 1). …
Number of citations: 22 www.beilstein-journals.org

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